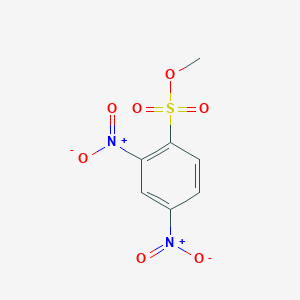

Methyl 2,4-dinitrobenzenesulfonate

CAS No.: 1485-91-2

Cat. No.: VC20535296

Molecular Formula: C7H6N2O7S

Molecular Weight: 262.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1485-91-2 |

|---|---|

| Molecular Formula | C7H6N2O7S |

| Molecular Weight | 262.20 g/mol |

| IUPAC Name | methyl 2,4-dinitrobenzenesulfonate |

| Standard InChI | InChI=1S/C7H6N2O7S/c1-16-17(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |

| Standard InChI Key | PHHGZNIUDPMBAW-UHFFFAOYSA-N |

| Canonical SMILES | COS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Structural Features

Methyl 2,4-dinitrobenzenesulfonate has the molecular formula C₇H₆N₂O₇S, derived from the benzene ring substituted with two nitro (-NO₂) groups and a methyl sulfonate (-SO₃CH₃) group. The sulfonate ester functional group introduces significant polarity and stability to the molecule, while the nitro groups enhance its electrophilicity. The crystal structure of the closely related compound 2,4-dinitrophenyl 4-methylbenzenesulfonate (C₁₃H₁₀N₂O₇S) reveals an orthorhombic lattice with space group Pna2₁ and unit cell parameters a = 14.7716 Å, b = 12.6403 Å, and c = 7.6734 Å . This structural data suggests that methyl 2,4-dinitrobenzenesulfonate likely adopts a similar planar conformation, with the sulfonate group occupying a distinct spatial orientation relative to the nitro substituents.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of analogous sulfonate esters, such as N-benzylmethylamine derivatives, provides indirect insights into the expected spectral features. For example, the methylene protons adjacent to the sulfonate group in similar compounds resonate at δ 3.45–3.50 ppm in ¹H NMR spectra . The aromatic protons ortho and para to the nitro groups typically appear as doublets in the δ 7.20–8.60 ppm range, as observed in 2,4-dinitrophenyl sulfonates . Liquid chromatography-mass spectrometry (LCMS) of related compounds shows molecular ion peaks at m/z = 262.4–292.5 [M + H]⁺, consistent with the molecular weight range of methyl 2,4-dinitrobenzenesulfonate (calculated molecular weight: 262.20 g/mol) .

Synthesis and Purification

Synthetic Pathways

The synthesis of methyl 2,4-dinitrobenzenesulfonate can be achieved through a two-step process:

-

Sulfonation of 2,4-Dinitrobenzene: Reaction of 2,4-dinitrobenzene with chlorosulfonic acid introduces the sulfonic acid group at the 1-position, yielding 2,4-dinitrobenzenesulfonic acid.

-

Esterification with Methanol: The sulfonic acid is subsequently treated with methanol in the presence of a coupling agent (e.g., thionyl chloride or N,N-dicyclohexylcarbodiimide) to form the methyl ester .

This methodology mirrors the synthesis of 2,4-dinitrophenyl 4-methylbenzenesulfonate, where reductive amination and esterification steps are employed to construct the sulfonate moiety .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value | Source Compound |

|---|---|---|

| Density (g/cm³) | 1.4–1.6 | |

| Boiling Point (°C) | 351 ± 22 (extrapolated) | |

| Melting Point (°C) | 94–96 | |

| Flash Point (°C) | 180 ± 24 | |

| Vapor Pressure (mmHg, 25°C) | 0.0 ± 0.7 |

The compound exhibits limited solubility in water due to its nonpolar aromatic core but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Spectroscopic and Chromatographic Behavior

-

UV-Vis Spectroscopy: Strong absorption bands in the 250–400 nm range, attributed to π→π* transitions in the nitroaromatic system .

-

High-Performance Liquid Chromatography (HPLC): Retention times of 8–12 minutes on C18 columns with acetonitrile/water mobile phases, consistent with sulfonate esters of similar molecular weight .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro groups activate the benzene ring toward nucleophilic attack, particularly at the 3- and 5-positions. Methoxide or amine nucleophiles displace the sulfonate group, forming substituted nitrobenzene derivatives. For example:

This reactivity is exploited in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Electrochemical Reduction

Cyclic voltammetry studies of nitroaromatic sulfonates reveal two reduction peaks at −0.45 V and −0.78 V (vs. Ag/AgCl), corresponding to the sequential reduction of nitro groups to hydroxylamine and amine functionalities . Such electrochemical behavior enables applications in sensor technologies and redox-active materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume